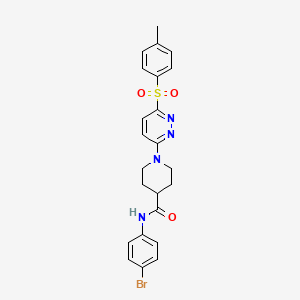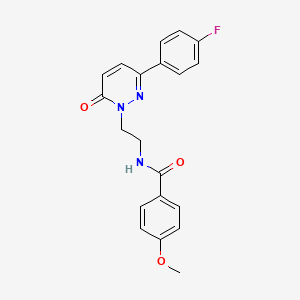
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information or crystallographic data, it’s challenging to provide an accurate molecular structure analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar functional groups often have specific physical and chemical properties, such as melting points, boiling points, and reactivity .科学的研究の応用
Imaging Agents for Neurotransmission Studies
A significant application of similar compounds involves their use as radiolabeled antagonists for studying neurotransmitter receptors, particularly in positron emission tomography (PET) imaging. For example, [18F]p-MPPF, a compound structurally related to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide, has been explored for its ability to study 5-HT1A receptors, a critical aspect of serotonergic neurotransmission in various animal models and humans. This application demonstrates the compound's relevance in neurological research, providing insights into neurotransmitter dynamics and receptor distributions (Plenevaux et al., 2000).
Antimicrobial Applications
Compounds incorporating the methoxybenzamide structure have shown promising antimicrobial properties. For instance, derivatives of 4-methoxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential in addressing microbial diseases, offering a pathway for developing new therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Herbicidal Activity
The structural motif of methoxybenzamide, when incorporated into other molecular frameworks, has also demonstrated utility in agriculture, particularly in the development of herbicides. Research into triazolinone derivatives, for example, has shown that these compounds exhibit significant herbicidal activities, targeting crucial plant enzymes. This application underscores the compound's potential in contributing to agricultural productivity and pest management strategies (Luo et al., 2008).
Antioxidant Properties
Furthermore, benzamide derivatives have been explored for their antioxidant capabilities, indicating their potential in combating oxidative stress-related diseases. The synthesis and evaluation of compounds with similar structures have revealed their efficacious roles as antioxidants, which could be beneficial in designing interventions for conditions caused by oxidative damage (Perin et al., 2018).
作用機序
Target of Action
Similar compounds have been found to selectively inhibit toll-like receptor 4 (tlr4) mediated cytokine production . TLR4 is a key player in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
Based on the behavior of structurally similar compounds, it may suppress cytokine production by selectively inhibiting tlr4 intracellular signaling . This inhibition could occur at various stages of the signaling pathway, potentially affecting the phosphorylation of mitogen-activated protein kinases .
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, which plays a crucial role in the innate immune response . By inhibiting TLR4 signaling, the compound could suppress the production of proinflammatory mediators such as cytokines and nitric oxide . This could have downstream effects on various inflammatory diseases where these mediators play pivotal roles .
Result of Action
The compound’s action could result in the suppression of proinflammatory mediator production, potentially providing a therapeutic benefit in various inflammatory diseases . For instance, it could suppress the production of nitric oxide, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMXLMNDSEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
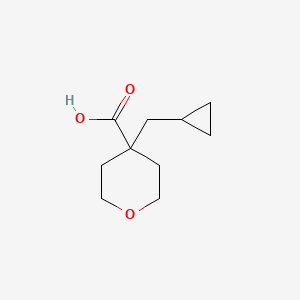
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
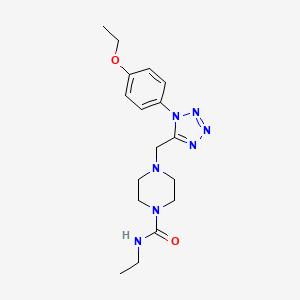

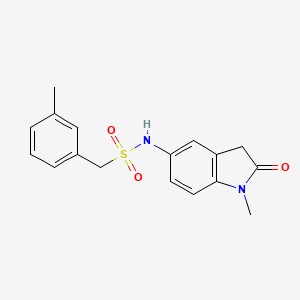
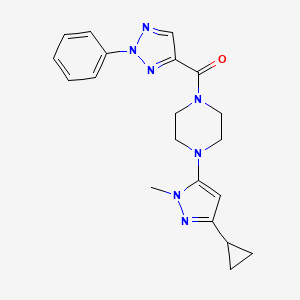
![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)


![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)
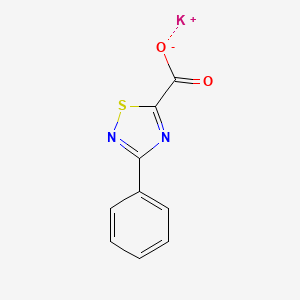
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)

